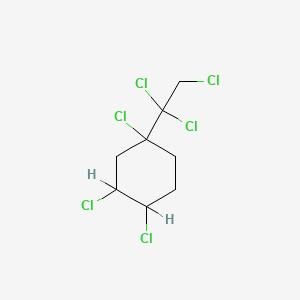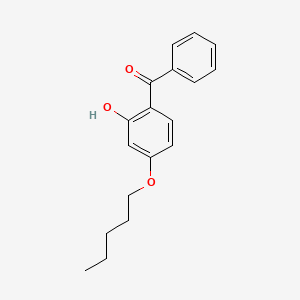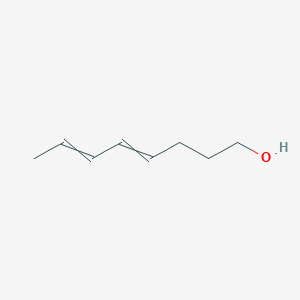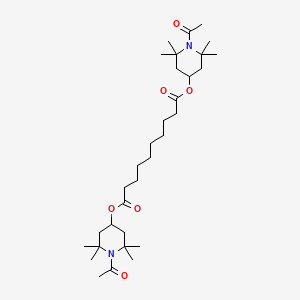
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate is a chemical compound known for its role as a hindered amine light stabilizer (HALS). These stabilizers are crucial in preventing the degradation of polymers due to exposure to light and heat. The compound is particularly effective in applications involving plastics and coatings, where it helps maintain the material’s integrity and appearance over time.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate typically involves the esterification of decanedioic acid with 1-acetyl-2,2,6,6-tetramethylpiperidin-4-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used, usually in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new ester or amide derivatives.
科学研究应用
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of materials exposed to light and heat.
Biology: Investigated for its potential protective effects on biological macromolecules against oxidative stress.
Medicine: Explored for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical formulations.
Industry: Widely used in the production of plastics, coatings, and adhesives to enhance durability and longevity.
作用机制
The mechanism of action of Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate involves the stabilization of free radicals formed during the degradation of polymers. The compound acts as a scavenger, neutralizing free radicals and preventing chain reactions that lead to material breakdown. This process helps maintain the physical and chemical properties of the material, extending its useful life.
相似化合物的比较
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another hindered amine light stabilizer with similar applications in polymer stabilization.
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate: Known for its effectiveness in wood and plastic coatings.
2,2,6,6-Tetramethyl-4-piperidinol: A precursor in the synthesis of various hindered amine light stabilizers.
Uniqueness
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate is unique due to its specific molecular structure, which provides enhanced stability and effectiveness in preventing polymer degradation. Its acetyl group contributes to its stability and compatibility with a wide range of materials, making it a versatile choice for various applications.
属性
CAS 编号 |
82678-02-2 |
|---|---|
分子式 |
C32H56N2O6 |
分子量 |
564.8 g/mol |
IUPAC 名称 |
bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) decanedioate |
InChI |
InChI=1S/C32H56N2O6/c1-23(35)33-29(3,4)19-25(20-30(33,5)6)39-27(37)17-15-13-11-12-14-16-18-28(38)40-26-21-31(7,8)34(24(2)36)32(9,10)22-26/h25-26H,11-22H2,1-10H3 |
InChI 键 |
QKLQIGBUQHTCAT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C(CC(CC1(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C(=O)C)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


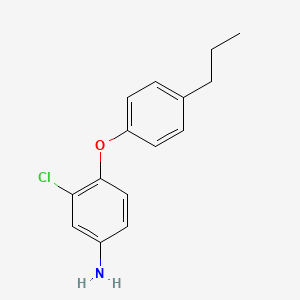
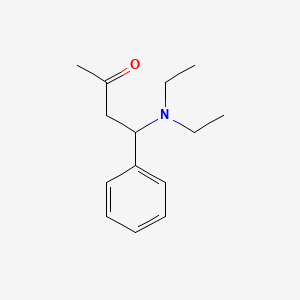


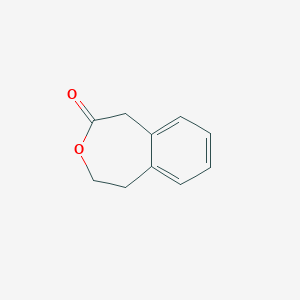
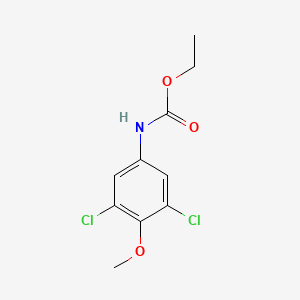
![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
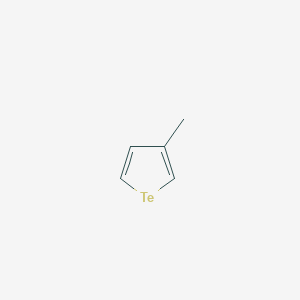
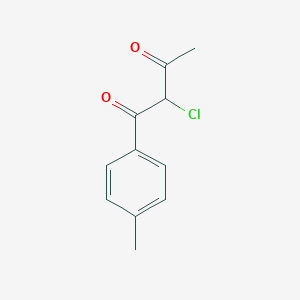
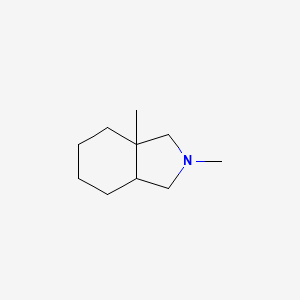
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
